molecular formula C22H38O B12642803 Diisooctylphenol CAS No. 85958-96-9

Diisooctylphenol

Cat. No.: B12642803
CAS No.: 85958-96-9
M. Wt: 318.5 g/mol
InChI Key: FNRRHKQTVNDRSJ-UHFFFAOYSA-N
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Description

Diisooctylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two isooctyl groups attached to a phenol ring. This compound is known for its unique chemical properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisooctylphenol can be synthesized through the alkylation of phenol with isooctene in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion. The general reaction is as follows:

Phenol+IsoocteneThis compound\text{Phenol} + \text{Isooctene} \rightarrow \text{this compound} Phenol+Isooctene→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and isooctene are mixed in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to around 150-200°C and maintained under pressure to facilitate the alkylation process. Post-reaction, the mixture is neutralized, and the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions: Diisooctylphenol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, bromo, and sulfonated derivatives of this compound

Scientific Research Applications

Diisooctylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized as a stabilizer in the production of plastics and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of diisooctylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage. The pathways involved include the inhibition of oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Diisooctylphenol can be compared with other phenolic compounds such as:

    Butylated Hydroxytoluene (BHT): Both compounds are used as antioxidants, but this compound has a higher molecular weight and different alkyl groups.

    Butylated Hydroxyanisole (BHA): Similar in function, but BHA has a methoxy group instead of the isooctyl groups.

    Tert-Butylhydroquinone (TBHQ): Another antioxidant, but with a tert-butyl group and a hydroquinone structure.

Uniqueness: this compound’s uniqueness lies in its specific alkyl groups, which confer distinct physical and chemical properties, making it suitable for specialized industrial applications.

Properties

CAS No.

85958-96-9

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

2,3-bis(6-methylheptyl)phenol

InChI

InChI=1S/C22H38O/c1-18(2)12-7-5-9-14-20-15-11-17-22(23)21(20)16-10-6-8-13-19(3)4/h11,15,17-19,23H,5-10,12-14,16H2,1-4H3

InChI Key

FNRRHKQTVNDRSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=C(C(=CC=C1)O)CCCCCC(C)C

Origin of Product

United States

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